Glucokinase Activation Potency: Moderate Affinity Indicative of a Partial Activator Profile vs. High-Potency Full GK Activators
In a recombinant human liver glucokinase (GK) activation assay using 5 mM glucose and a G6PDH-coupled readout, 6-(azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one exhibits a half-maximal effective concentration (EC50) of 930 nM [1]. This places the compound in a moderate potency range distinct from that of potent full GK activators: AZD1656 activates GK with an EC50 of 60 nM , while GKA50 achieves an EC50 of 33 nM under comparable conditions . The approximately 15- to 28-fold lower potency of the target compound is consistent with a scaffold designed for partial GK activation, a profile associated with reduced risk of hypoglycaemia and hepatic lipid accumulation [2].
| Evidence Dimension | Glucokinase activation potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 930 nM (Activation of recombinant human liver glucokinase 2, 5 mM glucose, G6PDH-coupled assay) |
| Comparator Or Baseline | AZD1656: EC50 = 60 nM; GKA50: EC50 = 33 nM (both measured in recombinant human GK activation assays with 5 mM glucose) |
| Quantified Difference | Target compound is approximately 15.5-fold less potent than AZD1656 and approximately 28.2-fold less potent than GKA50 |
| Conditions | Recombinant human liver glucokinase 2; 5 mM glucose; NADH production measured by glucose-6-phosphate dehydrogenase (G6PDH) coupled assay |
Why This Matters
For procurement, this moderate EC50 value identifies the compound as a partial GK activator tool distinct from full activators like AZD1656 or GKA50, enabling research into safer GK modulation strategies without the confounding hypoglycaemic effects of high-potency agonists.
- [1] BindingDB. BDBM entry for 6-(azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one. EC50: 930 nM for activation of recombinant human liver glucokinase. View Source
- [2] Aicher TD, et al. Discovery of a Partial Glucokinase Activator Clinical Candidate: Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1H-pyrazol-1-yl)methyl)phosphonate (BMS-820132). J Med Chem. 2022. View Source
